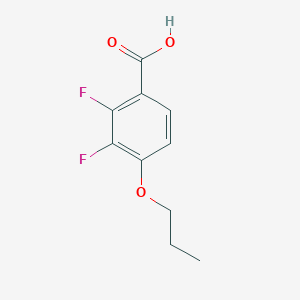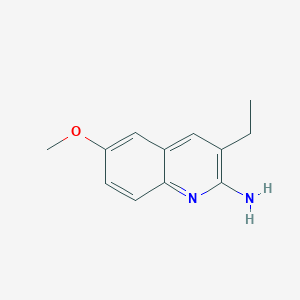
2-Amino-3-ethyl-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-ethyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-6-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of aniline derivatives with aldehydes under acidic or basic conditions. The reaction proceeds through a series of steps including C-H functionalization, C-N/C-C bond formation, and C-C bond cleavage. Transition-metal catalyzed reactions, such as those involving palladium or copper, are often employed to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethyl-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Amino-3-ethyl-6-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable lead compound in drug discovery.
Medicine: Quinoline derivatives are explored for their potential use in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, pigments, and luminescent materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-6-methoxyquinoline involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with DNA replication or protein synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinoline
- 3-Ethylquinoline
- 6-Methoxyquinoline
Comparison
Compared to other similar compounds, 2-Amino-3-ethyl-6-methoxyquinoline is unique due to the presence of all three functional groups (amino, ethyl, and methoxy) on the quinoline ring. This combination enhances its chemical reactivity and broadens its range of applications. For example, while 2-Aminoquinoline primarily exhibits antimicrobial activity, the addition of ethyl and methoxy groups in this compound may enhance its anticancer and anti-inflammatory properties .
Properties
CAS No. |
948292-17-9 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-ethyl-6-methoxyquinolin-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
GDUAUDCEJSHDON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


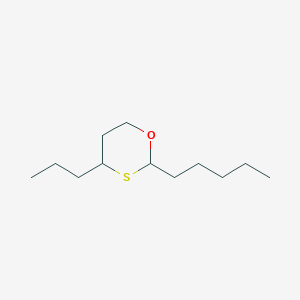

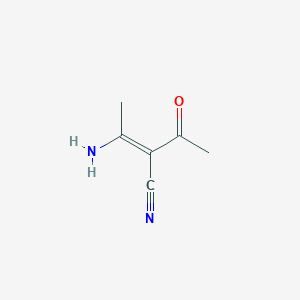

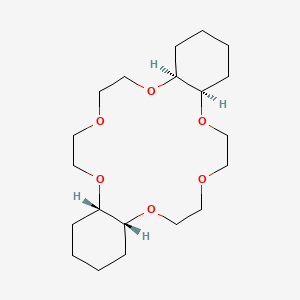
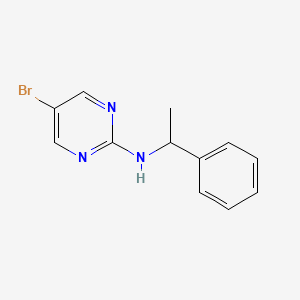

![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)
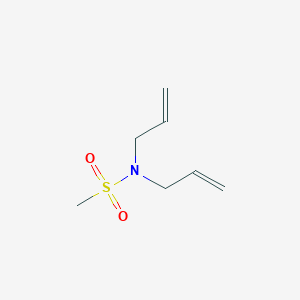
![1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine](/img/structure/B14145945.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)
